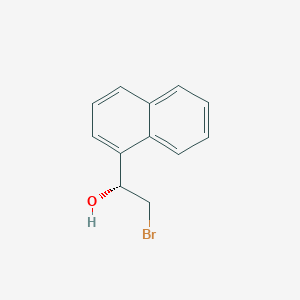

(1R)-2-Bromo-1-(1-naphthyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, 1-Naphthol, a related compound, is prepared by nitrating naphthalene to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis . Another related compound, erythro-1-Naphthyl-1-(2-piperidyl)methanol, was obtained in two steps via a naphthyl Grignard addition on 2-pyridaldehyde followed by a catalytic hydrogenation of the pyridyl ring .Aplicaciones Científicas De Investigación

Stereoinversion Synthesis

(Amrutkar et al., 2013) described a one-pot synthesis process where stereoinversion of (S)-1-(1-naphthyl)ethanol to (R)-1-(1-naphthyl)ethanol was achieved using Candida parapsilosis. This process highlights the significance of (R)-1-(1-Naphthyl)ethanol as a chiral substrate for synthesizing compounds like nonactin and dihydro-(1H)-quinoline-2-one derivatives, underscoring the versatility of (1R)-2-Bromo-1-(1-naphthyl)ethanol in synthetic organic chemistry.

Bio-catalytic Asymmetric Synthesis

(Taşdemir et al., 2020) focused on the bio-catalytic asymmetric synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. The study utilized Lactobacillus curvatus strains for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, highlighting the potential of this compound in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules.

Vibrational Study

A vibrational study of 2-naphthyl-1-ethanol complexes was conducted by (Seurre et al., 2004) using IR/UV double resonance spectroscopy. This research provides insight into the molecular interactions and structural dynamics of this compound derivatives, contributing to our understanding of its physical and chemical properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that chiral compounds like this one often interact with various enzymes and receptors in the body, which can lead to a variety of biological effects .

Mode of Action

It is known that chiral compounds can interact with their targets in a specific manner, leading to changes in the target’s function .

Biochemical Pathways

It is known that chiral compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (17222), boiling point (3160±110 °C), and flash point (1454°C) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

It is known that chiral compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R)-2-bromo-1-(1-naphthyl)ethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

(1R)-2-bromo-1-naphthalen-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGGEHNKUXMBLG-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)